tert-Butyl 8-cyano-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Description
tert-Butyl 8-cyano-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound characterized by a 5-oxa-2-azaspiro[3.5]nonane core with a cyano group at position 8 and a tert-butyl carbamate protective group at position 2. Its molecular formula is C₁₂H₁₉N₂O₃, and its structural complexity arises from the spiro junction, which imparts conformational rigidity.
Properties
Molecular Formula |
C13H20N2O3 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl 8-cyano-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C13H20N2O3/c1-12(2,3)18-11(16)15-8-13(9-15)6-10(7-14)4-5-17-13/h10H,4-6,8-9H2,1-3H3 |
InChI Key |
YQPWRRLFONVEKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CCO2)C#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves multi-step organic transformations starting from readily available precursors such as bis(2-haloethyl) ethers and cyanoacetaldehyde derivatives. The key steps include:
- Cyclization via nucleophilic substitution and phase transfer catalysis to form the spirocyclic core.
- Functional group transformations such as protection (tert-butyl ester formation) and introduction of the cyano substituent.
- Reduction or oxidation steps to adjust oxidation states as necessary.
This approach is supported by a patent describing synthesis of related spirocyclic intermediates, particularly 7-oxo-2-azaspiro[3.5]nonane derivatives, which share the spirocyclic scaffold and functionalization pattern relevant to the target compound.
Detailed Synthetic Route and Conditions
The following synthetic route is adapted and rationalized from the patent CN112321599A and related literature on spirocyclic azaspiro compounds:
| Step | Reaction Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1. Cyclization | Reaction of bis(2-chloroethyl) ether with cyanoacetaldehyde diethyl acetal under phase transfer catalysis | Solvent: N,N-dimethylformamide (DMF); Catalyst: tetrabutylammonium bromide; Additive: potassium iodide; Base: anhydrous potassium carbonate; Temp: 70–100 °C; Time: 10–24 h | Formation of intermediate spirocyclic compound with protected acetal and cyano groups (Compound 3) |
| 2. Work-up | Quenching with water and extraction with ethyl acetate; washing with sodium bicarbonate; drying over MgSO4 | Standard aqueous work-up | Crude intermediate isolated for next step |
| 3. Reduction | Treatment of crude intermediate with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at -10 °C under nitrogen atmosphere | Temp: -10 °C; Time: 4–8 h; Controlled addition of LiAlH4 | Reduction of acetal to corresponding alcohol or amine functionalities; formation of refined spirocyclic intermediate |
| 4. Protection | Introduction of tert-butyl ester protecting group via reaction with tert-butyl chloroformate or equivalent reagent | Conditions vary depending on substrate; typically base-mediated esterification | Formation of tert-butyl ester at carboxylate position |
| 5. Final functionalization | Introduction or retention of cyano group at position 8 | May be retained from starting materials or introduced via nucleophilic substitution | Target compound this compound obtained |
Reaction Parameters and Optimization
| Parameter | Range/Value | Notes |
|---|---|---|
| Solvent (Step 1) | 720–1600 mL DMF per 0.5 mol bis(2-chloroethyl) ether | High polarity solvent facilitates nucleophilic substitution |
| Catalyst loading | 5–15 mol% tetrabutylammonium bromide | Phase transfer catalyst enhances reaction rate |
| Iodo metal salt | 5–15 mol% potassium iodide | Halide exchange to improve leaving group ability |
| Base | 1.2–2.0 equiv anhydrous potassium carbonate | Acid scavenger to neutralize HCl formed |
| Temperature (Step 1) | 70–100 °C | Elevated temperature promotes cyclization |
| Reaction time (Step 1) | 10–24 hours | Ensures completion of cyclization |
| LiAlH4 equivalents | 1.0–3.0 equiv | Controlled addition critical to avoid over-reduction |
| Temperature (Step 3) | -10 °C | Low temperature prevents side reactions |
Purification Techniques
- After cyclization and work-up, crude intermediates are purified by:
- Extraction and washing with aqueous sodium bicarbonate to remove acidic impurities.
- Drying over anhydrous magnesium sulfate.
- Concentration under reduced pressure.
- Final products are purified by:
- Column chromatography on neutral alumina.
- Crystallization if applicable.
Analysis of Preparation Methods
Advantages
- The use of phase transfer catalysis and iodo metal salts enhances reaction efficiency and yield.
- The multi-step approach allows for selective functional group transformations.
- The tert-butyl ester protecting group provides stability and ease of deprotection if needed.
- The synthetic route is adaptable to scale-up for industrial applications.
Challenges
- Control of reaction conditions is critical to avoid side reactions such as over-reduction or polymerization.
- The use of strong reducing agents like lithium aluminum hydride requires careful handling and quenching.
- Purification can be labor-intensive due to the presence of multiple functional groups.
Summary Table of Preparation Methods
| Step | Key Reagents | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Cyclization | bis(2-chloroethyl) ether, cyanoacetaldehyde diethyl acetal, tetrabutylammonium bromide, KI, K2CO3 | 70–100 °C, 10–24 h, DMF | 70–85 (crude) | Phase transfer catalysis critical |
| Reduction | LiAlH4, THF | -10 °C, 4–8 h | 56–83 (overall) | Controlled addition essential |
| Protection | tert-butyl chloroformate, base | Ambient to mild heating | >80 | Esterification step |
| Purification | Alumina column chromatography | Ambient | Variable | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 8-cyano-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
Chemistry: tert-Butyl 8-cyano-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds and heterocycles. Its unique structure allows for the creation of diverse molecular architectures.
Biology: In biological research, this compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may be investigated for its efficacy in treating various diseases, including cancer, infections, and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile reactivity makes it a valuable intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of tert-Butyl 8-cyano-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and spirocyclic structure may play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents, heteroatom arrangements, and functional groups, which influence their physicochemical properties and reactivity. Below is a comparative analysis:
Table 1: Substituent and Functional Group Comparisons
Heteroatom Arrangements and Ring Systems
- 5-Oxa-2-azaspiro Systems: The 5-oxa (oxygen) and 2-aza (nitrogen) arrangement in the target compound enhances hydrogen-bonding capacity and polarity compared to purely hydrocarbon spirocycles.
- Diazabicyclo Systems : Compounds like 2,5-diazabicyclo[5.1.0]octan-6-ones () feature fused bicyclic rings, offering greater steric hindrance and altered pharmacokinetic profiles compared to spiro systems .
Biological Activity
tert-Butyl 8-cyano-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, metabolic stability, and relevant research findings.
- Molecular Formula : C13H20N2O3
- Molecular Weight : 252.31 g/mol
- CAS Number : 2105532-12-3
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its pharmacological potential.
Inhibition Studies
Research indicates that compounds with a similar spiro structure exhibit significant inhibition against various targets, including:
- Epidermal Growth Factor Receptor (EGFR) : The spirocyclic structure has been linked to EGFR inhibition, which is crucial in cancer therapies .
- Respiratory Syncytial Virus (RSV) : Similar compounds have shown antiviral properties, suggesting potential applications in treating viral infections .
Metabolic Stability
Metabolic stability is a critical factor for the efficacy of drug candidates. A study on related compounds demonstrated that modifications to the tert-butyl group can enhance metabolic stability:
- Replacement of Tert-butyl : Studies showed that replacing the tert-butyl group with trifluoromethylcyclopropyl groups significantly increased metabolic stability in vitro and in vivo compared to traditional tert-butyl-containing compounds . This suggests that structural modifications may improve the pharmacokinetic profile of this compound.
Case Study 1: Antiviral Activity
A study investigated the antiviral properties of similar azaspiro compounds against RSV. The findings indicated that modifications in the azaspiro framework could enhance antiviral efficacy, highlighting the potential of this compound as a candidate for further development .
Case Study 2: EGFR Inhibition
In a pharmacological study, compounds with spiro structures were tested for their ability to inhibit EGFR. Results showed promising activity, suggesting that this compound may possess similar inhibitory effects, warranting further investigation into its mechanism of action and therapeutic potential .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities and metabolic stability of related compounds:
| Compound Name | Biological Activity | Metabolic Stability |
|---|---|---|
| This compound | Potential EGFR inhibitor; Antiviral | Moderate |
| 7-Oxo-2-Azaspiro[3.5]nonane | EGFR inhibition; RSV inhibitor | High |
| Trifluoromethylcyclopropyl analog | Enhanced metabolic stability | High |
Q & A
Q. Key Considerations :
- Catalyst selection (e.g., Raney Ni) impacts reaction efficiency.
- Boc protection requires anhydrous conditions to prevent decomposition.
How is the molecular structure of this compound confirmed experimentally?
Basic
Structural confirmation relies on:
- X-ray Crystallography : Single-crystal diffraction data (e.g., Cu-Kα radiation) resolve bond lengths, angles, and spirocyclic conformation. For example, the title compound’s five-membered rings adopt envelope conformations with deviations ≤0.0082 Å .
- NMR Spectroscopy : and NMR (e.g., δ 1.80 ppm for tert-butyl protons) validate substituent placement and purity .
Q. Advanced
- DFT Calculations : Predict regioselectivity in nucleophilic substitutions by modeling charge distribution and frontier molecular orbitals (e.g., LUMO localization at the cyano group) .
- Kinetic Studies : Monitor reaction progress via HPLC-MS to determine rate constants under varying conditions (e.g., solvent polarity, temperature).
- Isotopic Labeling : -labeling tracks amine participation in spirocyclic rearrangements .
Q. Contradictions :
- reports planar spirocyclic oxygen/nitrogen atoms, while suggests slight puckering in solution. This discrepancy may arise from crystal packing vs. dynamic conformations .
How does hydrogen bonding influence its crystallographic packing?
Advanced
In the solid state, N–H···O hydrogen bonds (2.12 Å) form 1D chains along the [010] axis, stabilizing the lattice. These interactions are critical for:
- Density Modulation : Packing efficiency (e.g., 1.342 g/cm³) .
- Thermal Stability : Stronger H-bond networks correlate with higher melting points.
Q. Methodological Note :
- SHELXL refinement () optimizes H-bond parameters via least-squares minimization, though limitations exist in modeling disorder .
What biological applications are explored for this compound?
Q. Advanced
- Sigma Receptor Ligands : Derivatives exhibit binding affinity (Kᵢ < 100 nM) for σ₁ receptors, validated via radioligand displacement assays .
- Antimicrobial Studies : Structural analogs show MIC values of 8 µg/mL against S. aureus via membrane disruption, though the cyano group’s role requires further SAR analysis .
Q. Advanced
- Retrosynthetic Analysis : Tools like Synthia™ deconstruct the molecule into tert-butyl carbamate and cyanomethyl precursors, prioritizing atom economy (e.g., 65% theoretical yield) .
- Transition State Modeling : Identify rate-limiting steps (e.g., spirocyclization energy barrier = 28 kcal/mol) using Gaussian 09 at the B3LYP/6-31G* level .
Q. Challenges :
- Solvent effects (e.g., methanol vs. DMF) are poorly modeled in silico, necessitating empirical validation .
What contradictions exist in reported structural data?
Q. Advanced
- Conformational Flexibility : X-ray data () show rigid spirocyclic cores, while NMR () suggests dynamic puckering in solution. This may reflect crystal packing forces vs. solvent-driven mobility .
- Bond Length Variations : N–C bonds differ by 0.03 Å between computational (DFT) and experimental (X-ray) data, highlighting force field limitations .
Q. Methodological Recommendations :
- Combine crystallography (rigid structure) with molecular dynamics simulations (flexibility) for holistic analysis.
- Validate synthetic routes via small-scale trials before scaling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
